molecular formula C16H22N4S B5715697 N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea

N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea

Cat. No.: B5715697
M. Wt: 302.4 g/mol
InChI Key: XWHOQPJUEOFKPO-UHFFFAOYSA-N
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Description

N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea: is a synthetic organic compound that features a thiourea group linked to a benzyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea typically involves the following steps:

    Formation of the pyrazole moiety: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Introduction of the propyl linker: The pyrazole derivative is then reacted with a propyl halide to introduce the propyl linker.

    Formation of the thiourea group: The final step involves the reaction of the propyl-pyrazole derivative with benzyl isothiocyanate to form the thiourea group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes involving thiourea or pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, while the pyrazole moiety can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea: Similar structure but with a urea group instead of a thiourea group.

    N-benzyl-N’-[3-(1H-pyrazol-1-yl)propyl]thiourea: Similar structure but without the methyl groups on the pyrazole ring.

Uniqueness

N-benzyl-N’-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea is unique due to the presence of both the thiourea group and the 3,5-dimethyl-1H-pyrazole moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-3-[3-(3,5-dimethylpyrazol-1-yl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S/c1-13-11-14(2)20(19-13)10-6-9-17-16(21)18-12-15-7-4-3-5-8-15/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHOQPJUEOFKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=S)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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